molecular formula C9H13N3O B100993 4-(Dimethylamino)benzohydrazide CAS No. 19353-92-5

4-(Dimethylamino)benzohydrazide

Cat. No.: B100993
CAS No.: 19353-92-5
M. Wt: 179.22 g/mol
InChI Key: HITIGLAGJBMISF-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzohydrazide is an organic compound with the chemical formula C9H13N3O. It is a white crystalline powder known for its strong reducing properties. This compound is often used in various chemical reactions and has applications in multiple scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Dimethylamino)benzohydrazide can be synthesized through the reaction of benzohydrazide with dimethylamino bromide. The process involves dissolving benzohydrazide in anhydrous acetonitrile, followed by the addition of dimethylamino bromide. The reaction mixture is then allowed to react, and the product is purified through crystallization .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Proper safety measures are taken to handle the compound, as its dust and solutions can be irritating to the eyes, respiratory system, and skin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)benzohydrazide is unique due to its strong reducing properties and its ability to form stable hydrazone derivatives. Its applications in both chemical synthesis and biomedical research highlight its versatility and importance in scientific studies .

Properties

IUPAC Name

4-(dimethylamino)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13N3O/c1-12(2)8-5-3-7(4-6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITIGLAGJBMISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172962
Record name p-(Dimethylamino)benzohydrazide
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19353-92-5
Record name 4-(Dimethylamino)benzohydrazide
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Record name p-(Dimethylamino)benzohydrazide
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Record name 19353-92-5
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Record name p-(Dimethylamino)benzohydrazide
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Record name p-(dimethylamino)benzohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 4-(Dimethylamino)benzohydrazide?

A1: this compound is an organic compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol []. Spectroscopic data, including IR and 1H NMR, have been used to confirm its structure []. The molecule itself is essentially planar [].

Q2: How does this compound typically behave in dynamic combinatorial libraries?

A2: Research suggests that acylhydrazones containing this compound tend to be both the kinetic and thermodynamic product in dynamic combinatorial libraries (DCLs) []. This preference was observed in competition reactions involving various hydrazides and aldehyde derivatives, suggesting a favorable equilibrium for the formation of these specific acylhydrazones [].

Q3: What is the role of hydrogen bonding in the crystal structures of this compound and its derivatives?

A3: Hydrogen bonding plays a significant role in the crystal structures formed by this compound and its derivatives. For example, in the crystal structure of the pure compound, molecules are linked by a system of hydrogen bonds formed by the hydrazido group, creating chains of fused rings []. This hydrogen bonding pattern is also observed in derivatives, influencing their overall packing arrangements [, , , ].

Q4: How does the structure of this compound derivatives impact their conformation and crystal packing?

A4: Modifications to the this compound structure, particularly through the formation of Schiff base derivatives, significantly influence the molecule's conformation and crystal packing [, , , ]. For instance, introducing a bulky substituent like 2-methoxynaphthylidene can lead to a more planar conformation []. In contrast, derivatives with smaller substituents, such as 3-hydroxybenzylidene, may exhibit different dihedral angles between the aromatic rings, affecting their packing arrangements [].

Q5: Can you provide an example of a synthetic route for a this compound derivative?

A5: One example is the synthesis of 2-(4-(dimethyl-amino)benzoyl)-N-(4-nitrophenyl) hydrazinecarbothioamide []. This derivative is synthesized through a multistep process:

  1. Finally, reacting this compound with 1-isothiocyanato-4-nitrobenzene to produce the desired 2-(4-(dimethyl-amino)benzoyl)-N-(4-nitrophenyl) hydrazinecarbothioamide [].

Q6: What are the potential applications of this compound and its derivatives?

A6: While the provided research focuses on the synthesis, characterization, and structure elucidation of this compound and its derivatives [, , , , , , ], their potential applications remain an active area of investigation. These compounds, particularly the Schiff base derivatives, hold promise in various fields. For instance, they could serve as potential anion receptors due to their ability to form hydrogen bonds []. Further research is needed to explore their full potential in areas like catalysis, material science, and medicinal chemistry.

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